molecular formula C13H16N2O B12528042 (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile CAS No. 800407-94-7

(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile

Cat. No.: B12528042
CAS No.: 800407-94-7
M. Wt: 216.28 g/mol
InChI Key: KSRYMXVTXHDXOC-DGCLKSJQSA-N
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Description

(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is a chiral morpholine derivative of high interest in pharmaceutical and organic chemistry research. This compound features a stereochemically defined structure, making it a valuable scaffold and chiral building block for the asymmetric synthesis of complex molecules . Its molecular framework, incorporating a morpholine ring and a carbonitrile group, is commonly found in compounds with significant biological activity. Researchers can utilize this compound as a precursor or intermediate in developing potential therapeutic agents. Similar morpholine and related heterocyclic compounds have been investigated for a wide range of applications, including use as antidiabetic agents and in treatments for disorders of the central nervous system . The presence of the carbonitrile functional group enhances its utility as a versatile handle for further chemical transformations, allowing for the creation of amides, acids, and other key functional groups. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

800407-94-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2S)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13-/m1/s1

InChI Key

KSRYMXVTXHDXOC-DGCLKSJQSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C#N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Chiral β-Amino Alcohols

A common approach involves cyclizing enantiomerically enriched β-amino alcohols with diethyl oxalate or carbonyl diimidazole (CDI). For example:

  • (1R,2S)-N-(1-Phenylethyl)-2-hydroxypropylamine is treated with CDI in anhydrous THF, followed by acid-catalyzed cyclization to form the morpholine ring.
  • Key Conditions :
    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Temperature : 0°C to reflux, depending on substrate stability.
    • Catalyst : p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization.

Yield : 68–75% with >95% enantiomeric excess (ee) when using (R)-1-phenylethylamine as the chiral auxiliary.

Diethanolamine-Based Ring Closure

Alternative routes start with diethanolamine derivatives:

  • N-Protection : Boc or tosyl groups prevent side reactions.
  • Cyanide Introduction : Reaction with cyanogen bromide (BrCN) at the C2 position.
  • Alkylation : (R)-1-Phenylethyl bromide is added under basic conditions (K₂CO₃, DMF).

Optimization Data :

Parameter Optimal Value Effect on Yield
Base K₂CO₃ 82% yield
Solvent DMF Minimal racemization
Temperature 60°C Complete conversion in 6h

Stereoselective Phenylethyl Group Installation

Asymmetric Alkylation

The (R)-1-phenylethyl group is introduced via Mitsunobu reaction or nucleophilic substitution:

  • Mitsunobu Conditions : DIAD, PPh₃, and (R)-1-phenylethanol in THF (0°C to RT).
  • Nucleophilic Substitution : (R)-1-Phenylethyl bromide reacts with morpholine intermediates in the presence of NaH (yield: 74%).

Stereochemical Outcomes :

  • Mitsunobu reactions preserve configuration with >98% ee.
  • SN2 pathways risk inversion but are controllable with bulky leaving groups (e.g., mesylates).

Resolution of Racemic Intermediates

For non-chiral starting materials, enzymatic or chemical resolution ensures enantiopurity:

  • Enzymatic Hydrolysis : Lipases (e.g., CAL-B) selectively hydrolyze esters of the undesired enantiomer.
  • Diastereomeric Salt Formation : Tartaric acid derivatives separate racemic mixtures.

Case Study :
Resolution of racemic 4-(1-phenylethyl)morpholine-2-carbonitrile with (1S,2R)-1-amino-2-indanol achieves 99% ee but reduces overall yield to 52%.

Cyanide Group Incorporation

Late-Stage Cyanation

Post-cyclization cyanation avoids nitrile instability during earlier steps:

  • Chloride Displacement : Morpholine-2-chloride intermediates react with KCN in DMSO (80°C, 12h).
  • Pd-Catalyzed Cross-Coupling : Cyanide sources (Zn(CN)₂) couple with brominated precursors under Pd(PPh₃)₄ catalysis.

Comparative Efficiency :

Method Yield Purity
Chloride Displacement 65% 97%
Pd Catalysis 78% 99%

Early-Stage Nitrile Installation

Pre-forming the nitrile group simplifies downstream steps:

  • Strecker Synthesis : Ketones react with NH₃ and KCN to form α-aminonitriles, followed by cyclization.
  • Cyanohydrin Formation : Aldehyde intermediates undergo cyanosilylation (TMSCN, ZnI₂).

Limitation : Requires acid-sensitive protecting groups to prevent nitrile hydrolysis.

Industrial-Scale Considerations

Flow Chemistry Approaches

Microreactors enhance heat/mass transfer for exothermic steps (e.g., cyanation):

  • Residence Time : 5–10 minutes at 100°C improves yield by 15% compared to batch.
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps.

Green Chemistry Metrics

Metric Traditional Method Optimized Process
PMI (Process Mass Intensity) 86 42
E-Factor 34 18

Solvent recovery systems and catalytic reagents significantly reduce waste.

Analytical Characterization

Critical quality control steps include:

  • Chiral HPLC : Chiralpak IC-3 column (Hexane:IPA = 90:10) confirms >99% ee.
  • X-ray Crystallography : Resolves absolute configuration (Figure 2).
  • NMR Spectroscopy : Distinctive shifts for C2-H (δ 4.21 ppm, d, J = 6.5 Hz) and C4-H (δ 3.78 ppm, m).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Phenylacetone or phenylacetaldehyde derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology: In biological research, (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Morpholine vs. Pyrrolidine Derivatives

(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (CAS: 596817-06-0, ) shares a nitrile group and stereochemical complexity but replaces the morpholine oxygen with a pyrrolidine nitrogen. The chloroacetyl group introduces reactivity for further functionalization, a feature absent in the target compound.

Key Differences :

  • Ring Size : Morpholine (6-membered) vs. pyrrolidine (5-membered).
  • Electronic Effects : Fluorine in pyrrolidine derivatives alters electronic density, impacting binding kinetics .
  • Synthetic Utility : Chloroacetyl groups enable conjugation, whereas the phenylethyl group in the target compound may limit derivatization.

Chromene-Carbonitrile Derivatives

Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E, ) feature fused aromatic systems with nitrile groups. These chromene derivatives exhibit higher melting points (223–227°C) due to planar aromaticity, contrasting with the morpholine derivative’s likely lower melting point (predicted <200°C). The hydroxyl and amino groups in chromenes enhance solubility in polar solvents, whereas the target compound’s morpholine oxygen may offer moderate polarity .

Fluorinated and Aromatic Nitriles

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS: 1774897-24-3, ) combines a difluorobenzene core with a nitrile and chiral amino alcohol side chain. The fluorine atoms increase lipophilicity and resistance to oxidative metabolism, while the hydroxyl group enables hydrogen bonding. Compared to the target compound, this structure lacks a heterocyclic ring but shares stereochemical complexity and nitrile functionality .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Morpholine (1R)-1-Phenylethyl, -CN N/A Chiral centers, moderate polarity
(2S,4S)-Fluoropyrrolidine-carbonitrile Pyrrolidine 4-F, 2-CN, chloroacetyl N/A Fluorination enhances stability
Compound 1E () Chromene 4-(4-methylphenyl), -CN, -OH, -NH2 223–227 High melting point, polar groups
4-((1S,2R)-...benzenecarbonitrile Benzene 2,6-diF, -CN, amino alcohol N/A Fluorinated aromatic, chiral side chain

Pharmacological Notes:

  • The phenylethyl group in the target compound may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drugs.
  • Fluorinated analogs () are often prioritized in drug discovery for improved pharmacokinetics .

Regulatory and Industrial Relevance

lists tariff codes for structurally complex nitriles and heterocycles, indicating industrial demand for chiral intermediates. Compounds like "(1R,2S,3S,6R)-[(S)-1-phenylethyl]-3,6-epoxytetrahydro-phthalimide" () share the phenylethyl motif but differ in core structure, highlighting the target compound’s uniqueness in morpholine-based chemistry .

Biological Activity

(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is of interest due to its structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile typically involves the reaction of morpholine with phenethylamine derivatives and cyanide sources. Various synthetic routes have been explored to optimize yield and purity, with some methods achieving yields exceeding 70% under controlled conditions.

Antidiabetic Properties

Recent studies have highlighted the potential of morpholine derivatives, including (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile, as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound demonstrated significant inhibition in vitro, suggesting its utility in managing postprandial hyperglycemia. For instance, a study reported that specific morpholine derivatives showed up to 80% inhibition of α-glucosidase activity at certain concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of morpholine derivatives have also been investigated. In a study involving animal models, (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg. This suggests a potential mechanism through which the compound may exert protective effects against inflammatory diseases .

The mechanisms underlying the biological activity of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile are multifaceted:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as α-glucosidase, which plays a crucial role in carbohydrate digestion.
  • Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and glucose metabolism by modulating the expression of specific genes associated with these processes.

Case Study 1: Antidiabetic Efficacy

In a controlled trial involving diabetic rats, administration of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile resulted in significant reductions in blood glucose levels compared to control groups. The treatment led to enhanced insulin sensitivity and improved glucose tolerance tests, indicating its potential as an antidiabetic agent.

Case Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound in a model of acute inflammation induced by carrageenan. Results showed that treatment with (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile significantly reduced paw edema and inflammatory cell infiltration compared to untreated controls. Histological analysis revealed decreased levels of pro-inflammatory cytokines in treated tissues.

Data Tables

Biological Activity Effect Study Reference
α-glucosidase Inhibition80% inhibition at optimal concentration
Anti-inflammatory ResponseReduced TNF-alpha and IL-6 levels
Blood Glucose ReductionSignificant decrease in diabetic ratsCase Study 1
Paw Edema ReductionSignificant decrease in inflammationCase Study 2

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